molecular formula C15H17N3O4S2 B2832943 N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide CAS No. 1226455-35-1

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide

Cat. No. B2832943
CAS RN: 1226455-35-1
M. Wt: 367.44
InChI Key: SCXWLTFYUKCTGH-UHFFFAOYSA-N
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Description

“N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide” is a compound that belongs to the class of heterocyclic compounds . It is a derivative of indole, which is a crucial compound in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives involves a variety of techniques . In one method, indole-3-carboxaldehyde is reacted with various sulfonamides including sulfamethazine, sulfaguanidine, sulfadiazine, sulfisoxazole, sulfathiazole, sulfamethoxazole, and sulphanilamide to create novel indolenyl sulfonamides .


Molecular Structure Analysis

The molecular structure of indole, a key component of “N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide”, is a bicyclic structure . It is often referred to as 1H-benzo[b]pyrrole . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Chemical Reactions Analysis

Indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .


Physical And Chemical Properties Analysis

Indole, a key component of “N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide”, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .

Scientific Research Applications

Safety And Hazards

While the specific safety and hazards of “N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide” are not mentioned in the retrieved papers, sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c19-23(20,18-10-7-13-4-1-2-6-15(13)18)11-9-17-24(21,22)14-5-3-8-16-12-14/h1-6,8,12,17H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWLTFYUKCTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide

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